2,4-Dimethyl-3-thiazoline
Description
Significance of Thiazoline (B8809763) Ring Systems in Modern Chemical Science
Thiazoline ring systems, which are five-membered heterocyclic compounds containing both a sulfur and a nitrogen atom, hold considerable significance in modern chemical science. rsc.org Their derivatives are found in a wide array of natural products and synthetic compounds, exhibiting diverse biological activities. rsc.org This has made them attractive scaffolds in medicinal chemistry, with some thiazoline-containing molecules demonstrating anti-HIV, anticancer, and antibiotic properties. rsc.orgijper.org
Beyond their pharmacological importance, thiazolines serve as versatile building blocks in organic synthesis. rsc.org They can be functionalized to introduce various chemical groups, enabling the construction of more complex molecules. rsc.org Thiazoline derivatives have also garnered attention as ligands in transition metal-catalyzed reactions and asymmetric catalysis, highlighting their utility in the development of novel synthetic methodologies. rsc.org Furthermore, certain volatile thiazoline derivatives play a crucial role in flavor and food chemistry, contributing to the characteristic aromas of various cooked and processed foods. reading.ac.uk The thiazoline ring is a key structural component in numerous bioactive natural compounds, such as firefly luciferin, which is responsible for bioluminescence. rsc.orgwikipedia.org
Historical Evolution of Thiazoline Compound Research
The history of thiazoline research dates back to the early 20th century. The first synthesis of thiazolines was accomplished in 1909 by Richard Willstatter through the dialkylation of thioamides. rsc.orgwikipedia.org This initial breakthrough laid the foundation for further exploration of this class of heterocyclic compounds.
Following this pioneering work, the broader field of thiazole (B1198619) chemistry, a related class of compounds, was significantly expanded by the contributions of researchers like Hofmann and Hantzsch. ijper.org The Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides, became a cornerstone in the synthesis of thiazole derivatives and has been adapted for the preparation of thiazolines as well. wikipedia.orgencyclopedia.pub
Over the decades, research has increasingly focused on the diverse applications of thiazoline derivatives. Their presence in numerous natural products with significant biological activities has spurred investigations into their potential as pharmaceutical agents. rsc.orgijper.org In recent years, there has been a surge in research exploring the chemical attributes of thiazolines, driven by the unique properties imparted by the sulfur atom in the ring. rsc.org This has led to their use as ligands in catalysis and as key intermediates in the synthesis of complex molecules, including the amino acid L-cysteine. rsc.orgwikipedia.org The study of volatile thiazolines as important flavor components in food is also an active area of research. reading.ac.uk
Structure
3D Structure
Properties
CAS No. |
60755-05-7 |
|---|---|
Molecular Formula |
C5H9NS |
Molecular Weight |
115.20 g/mol |
IUPAC Name |
2,4-dimethyl-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C5H9NS/c1-4-3-7-5(2)6-4/h5H,3H2,1-2H3 |
InChI Key |
PLOCKLWJINZHTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1N=C(CS1)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dimethyl 3 Thiazoline and Its Chemical Derivatives
Classical and Established Synthetic Pathways
Traditional methods for synthesizing the 2,4-dimethyl-3-thiazoline core and its analogs have laid the groundwork for many of the advanced techniques used today. These pathways often involve multi-step sequences and well-understood reaction mechanisms.
Adaptations of Hantzsch Thiazole (B1198619) Synthesis for this compound and Analogues
The Hantzsch thiazole synthesis, a cornerstone in the formation of thiazole rings, can be adapted to produce thiazoline (B8809763) structures. wikipedia.orgmdpi.com This reaction typically involves the condensation of an α-haloketone with a thioamide. wikipedia.orgresearchgate.net For the synthesis of 2,4-dimethylthiazole (B1360104), for instance, thioacetamide (B46855) is reacted with chloroacetone. wikipedia.orgorgsyn.org By modifying the reaction conditions and substrates, this method can be tailored to yield the partially saturated 3-thiazoline ring. For example, using N-monosubstituted thioureas under acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org The choice of solvent and temperature can significantly influence the reaction's outcome and yield. chemicalbook.com
The versatility of the Hantzsch synthesis allows for the introduction of various substituents onto the thiazoline core, enabling the creation of a library of analogues. nih.gov Researchers have explored modifications to this method to improve yields and stereoselectivity, particularly when creating chiral thiazole-containing building blocks. researchgate.net
Multi-Step Synthetic Sequences Employing Key Intermediates
The synthesis of this compound and its derivatives often relies on multi-step pathways that utilize key chemical intermediates. evitachem.com These sequences allow for the controlled construction of the target molecule, with each step building upon the last. A common strategy involves the initial formation of a thiazole or thiazoline precursor, which is then further modified in subsequent reactions.
For instance, a synthetic route might begin with the creation of a substituted thiazole-5-carboxylic acid. This intermediate can then be coupled with other molecules, such as piperidine (B6355638), to form a more complex structure. evitachem.com The final thiazoline ring can be formed through a cyclization reaction. evitachem.com The use of protecting groups and specific activating agents is often necessary to ensure the desired transformations occur without unwanted side reactions. researchgate.net
Condensation Reactions in the Construction of Thiazoline Rings
Condensation reactions are fundamental to the formation of the thiazoline ring system. These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water. nih.gov In the context of thiazoline synthesis, this often involves the reaction of a compound containing a thiol group with another molecule containing a carbonyl or imine group. nih.govacs.org
One notable example is the Asinger reaction, a multicomponent approach for the synthesis of 3-thiazolines. acs.org The classical Asinger reaction utilizes elemental sulfur, ammonia, and two carbonyl compounds. acs.org A modified, one-pot, two-step version of this reaction has been developed using preformed trimethylsilyl-imines to efficiently produce 3-thiazolines, which can then be isomerized to 2-thiazolines under certain conditions. acs.org
Another approach involves the condensation of amino alcohols with nitriles under solvent- and metal-free conditions, which provides an eco-efficient route to 2-thiazolines with high yields and simple product isolation. benthamdirect.com
Advanced and Sustainable Synthetic Approaches
In recent years, there has been a significant push towards developing more efficient and environmentally friendly methods for chemical synthesis. This has led to the emergence of advanced techniques for the production of this compound and its derivatives.
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netd-nb.infocore.ac.uk This technique has been successfully applied to the synthesis of thiazoline derivatives. nih.gov For example, the condensation of α-bromoketones with thiosemicarbazones to form thiazolyl hydrazine (B178648) derivatives can be efficiently carried out using microwave assistance. d-nb.info
Microwave-assisted protocols have been developed for various types of reactions leading to thiazolines, including one-pot syntheses. researchgate.netnih.gov This approach not only accelerates the chemical transformations but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. researchgate.net
| Reactants | Conditions | Product | Yield | Reference |
| Benzoic acid, 2-aminoethanol, Lawesson's reagent | Microwave, solvent-free | 2-phenyl thiazoline | 80% | researchgate.net |
| 3-Amino-3-thioxopropanamide, ethyl acetoacetate, α-haloketones | Microwave | 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f]- ontosight.ainih.govthiazepin-5-ones | 85% (for 4a) | nih.gov |
| Substituted thiosemicarbazones, dibenzofuran (B1670420) derivatives | Microwave irradiation | Thiazole-substituted dibenzofurans | - | d-nb.info |
| Phenyl 2-amino thiazole, 4-N,N-dimethyl benzaldehyde | Microwave, ethanol, acetic acid | Thiazole Schiff base | - | core.ac.uk |
One-Pot Reaction Strategies for Simplified Synthesis
One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.govacs.org Several one-pot strategies have been developed for the synthesis of this compound and its analogues.
A notable example is a one-pot, two-step modification of the Asinger reaction that uses preformed trimethylsilyl-imines to generate 3-thiazolines. acs.org This method demonstrates good tolerance for a variety of starting materials. acs.org Another efficient one-pot procedure involves the reaction of alkenes with bromine followed by reaction with thioamides to produce thiazolines. nih.gov
Furthermore, multicomponent reactions, which are a type of one-pot synthesis, have been employed to create thiazole derivatives under solvent-free conditions, highlighting the move towards more sustainable and atom-economical synthetic routes. acgpubs.org These strategies simplify the synthetic process and often lead to high yields of the desired products. benthamdirect.commdpi.com
| Reaction Type | Key Reactants | Conditions | Product | Key Advantages | Reference |
| Modified Asinger Reaction | Trimethylsilyl-imines, α-halocarbonyl compounds, NaSH | One-pot, two-step, microwave irradiation | 3-Thiazolines | Efficient, tolerates wide range of aldehydes and α-halocarbonyls | acs.org |
| Cascade Protocol | Alkenes, bromine, thioamides | One-pot | Thiazolines | Avoids isolation of intermediates | nih.gov |
| Condensation | Amino alcohols, nitriles | Solvent-free, metal-free, sealed tube | 2-Thiazolines and 2-oxazolines | Eco-efficient, high conversion, easy isolation | benthamdirect.com |
| Hantzsch-Thiazole Synthesis | 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, carbonyl compounds | Neat reaction conditions | Thiazole and thiazolyl-pyrazole derivatives | Short reaction time, high yields, environmentally benign | acgpubs.org |
| Gold-Catalyzed Oxidation | Terminal alkynes, Mor-DalPhosAuOMs, 8-methylquinoline (B175542) N-oxide, thioamide | One-pot, room temperature | 2,4-Disubstituted thiazoles | Mild conditions, high yields | mdpi.com |
Environmentally Benign and Catalyst-Free Methodologies in Thiazoline Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole and thiazoline derivatives to minimize environmental impact and improve efficiency. nih.govtandfonline.com These methods often involve the use of renewable starting materials, non-toxic catalysts, and milder reaction conditions. nih.gov Innovative techniques such as microwave irradiation, ultrasound synthesis, the use of green solvents, and mechanochemistry have been employed to offer advantages in scalability, cost-effectiveness, and simplified purification. nih.govresearchgate.net
Several catalyst-free methods for the synthesis of thiazoline derivatives have been developed, reducing the reliance on potentially toxic or expensive metal catalysts. Current time information in Bangalore, IN. One such approach involves the reaction of nitriles with cysteamine (B1669678) hydrochloride under solvent-free conditions, promoted by a catalytic amount of sodium hydroxide, to produce 2-substituted thiazolines. Current time information in Bangalore, IN. This method is attractive due to its simplicity and the ease of product isolation through basic extraction techniques. Current time information in Bangalore, IN. Another catalyst-free approach is the one-pot, three-component synthesis of 2-iminothiazoles from nitroepoxides, amines, and isothiocyanates in THF at low temperatures, which proceeds in high yields. rsc.org
Microwave-assisted synthesis has emerged as a rapid and efficient solvent- and catalyst-free method for preparing certain thiazole derivatives, such as hydrazinyl thiazoles, in very short reaction times. rsc.org Similarly, the use of water as a solvent represents a green alternative for the synthesis of some thiazole derivatives, avoiding the need for organic solvents and catalysts. tandfonline.com Electrochemical methods also offer a green route to thiazole synthesis through cascade reactions, such as enamine C–H thiolation and C–N amination, avoiding bulk chemical reagents. tandfonline.com
The following table summarizes various environmentally benign approaches to thiazoline and thiazole synthesis:
| Methodology | Key Features | Reactants (Example) | Reference |
| Microwave-assisted | Rapid, solvent-free, catalyst-free | Aryl ketones, thiosemicarbazide, α-haloketones | rsc.org |
| Ultrasound-assisted | Energy-efficient, mild conditions, high yields | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | scirp.org |
| Water as a green solvent | Catalyst-free, environmentally friendly | Dithiocarbamates, α-halocarbonyl compounds | tandfonline.com |
| Solvent-free synthesis | Reduced waste, simple work-up | Nitriles, cysteamine hydrochloride (with NaOH) | Current time information in Bangalore, IN. |
| Electrochemical synthesis | Avoids bulk reagents, cascade reactions | Enaminones, thioureas | tandfonline.com |
These greener synthetic routes highlight the ongoing efforts to develop more sustainable and efficient methods for the preparation of thiazoline-based compounds. nih.govresearchgate.net
Synthesis of Specific Thiazoline Derivatives
The synthesis of specifically substituted thiazolines, such as 2,4-disubstituted and bis-thiazoline compounds, often requires tailored synthetic strategies. These methods allow for the precise installation of desired functional groups, leading to a wide array of molecular architectures.
The Hantzsch thiazole synthesis is a classical and widely utilized method for the preparation of 2,4-disubstituted thiazoles, which proceeds via a thiazoline intermediate. wikipedia.org This reaction typically involves the condensation of a thioamide with an α-haloketone. nih.govwikipedia.org For the synthesis of 2,4-dimethylthiazole, the corresponding thiazoline precursor, this compound, can be formed from the reaction of thioacetamide and chloroacetone. wikipedia.orgorgsyn.orgorgsyn.org
A detailed procedure for the synthesis of 2,4-dimethylthiazole, which implies the in-situ formation of this compound, involves reacting acetamide (B32628) with phosphorus pentasulfide to generate thioacetamide, which then reacts with chloroacetone. orgsyn.orgorgsyn.org The reaction is typically carried out in a solvent like benzene. orgsyn.orgorgsyn.org
Another versatile method for constructing 2,4-disubstituted thiazolines is through a cascade protocol involving the reaction of thioamides with electrophiles like ethyl 4-bromocrotonate in a polar, hydrogen-bonding solvent such as hexafluoroisopropanol (HFIP). rsc.org This approach is notable for its mild conditions and high yields. rsc.org Furthermore, a one-pot, four-step synthesis of 2,4-disubstituted thiazolines has been established from β-azido disulfides and various carboxylic acids, proceeding through a cascade of reactions including disulfide bond cleavage, thiocarbonylation, Staudinger reduction, and an aza-Wittig reaction. nih.gov
The following table outlines selected synthetic routes to 2,4-disubstituted thiazolines:
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| Thioacetamide and Chloroacetone | Phosphorus pentasulfide (to form thioacetamide in situ), Benzene, Reflux | This compound (intermediate) | orgsyn.orgorgsyn.org |
| Thioamides and Ethyl 4-bromocrotonate | Hexafluoroisopropanol (HFIP) | Various 2,4-disubstituted thiazolines | rsc.org |
| β-Azido disulfides and Carboxylic acids | One-pot cascade reaction | Various 2,4-disubstituted thiazolines | nih.gov |
| Vicinal azido (B1232118) thiolesters | Triphenylphosphine, THF, 50 °C | 2,4-Disubstituted thiazolines | acs.org |
Bis-thiazoline compounds, which contain two thiazoline rings within the same molecule, are of significant interest, particularly as chiral ligands in asymmetric catalysis. tandfonline.comtandfonline.comnih.gov The synthesis of these molecules often involves the cyclization of precursors containing two thioamide functionalities or the coupling of pre-formed thiazoline units.
A common method for preparing chiral bis-thiazolines involves the treatment of chiral bis-(N-acylamino alcohols) with Lawesson's reagent. tandfonline.comtandfonline.com This reagent facilitates the thionation of the amide carbonyl groups, followed by cyclization to form the two thiazoline rings. tandfonline.comtandfonline.com Similarly, phosphorus pentasulfide (P₂S₅) has been used for the cyclization of bis(amides) to yield C₂-symmetric bis(thiazolines). thieme-connect.com
Photochemical cyclization represents another strategy for synthesizing fused bis(thiazole) systems. For instance, benzo[1,2-d:4,3-d′]bis(thiazoles) can be prepared through the blue light-induced photochemical cyclization of N,N'-(1,4-aryl)dithioamides in the presence of an oxidant like p-chloranil. researchgate.net
The synthesis of molecules containing multiple thiazole rings can also be achieved through the reaction of thiosemicarbazone derivatives with α-bromoketones. mdpi.com This approach allows for the construction of di-, tri-, and even tetrathiazole moieties. mdpi.com For example, bis-thiazoles have been synthesized by reacting 1,4-cyclohexane-bis-thiosemicarbazone with hydrazonoyl chlorides. frontiersin.org
The following table provides examples of synthetic strategies for bis-thiazoline and related compounds:
| Precursor Type | Key Reagent/Condition | Product Architecture | Reference |
| Chiral bis-(N-acylamino alcohols) | Lawesson's reagent, Toluene, Reflux | Chiral bis-thiazolines | tandfonline.comtandfonline.com |
| Bis(amides) | Phosphorus pentasulfide, Toluene, Reflux | C₂-symmetric bis(thiazolines) | thieme-connect.com |
| N,N'-(1,4-aryl)dithioamides | Blue light, p-chloranil | Benzo[1,2-d:4,3-d′]bis(thiazoles) | researchgate.net |
| Bis-thiosemicarbazones | Hydrazonoyl chlorides or α-halocarbonyls | Bis-thiazoles or bis-thiazolidines | frontiersin.org |
| Thiosemicarbazone derivatives | α-bromoketone derivative | Di-, tri-, and tetrathiazole derivatives | mdpi.com |
The this compound scaffold can be further modified through various derivatization strategies to access a wider range of chemical structures. These modifications can occur at different positions of the thiazoline ring, leading to functionalized and fused heterocyclic systems.
One common derivatization is the oxidation of the thiazoline ring to the corresponding thiazole. nih.gov This can be achieved using oxidizing agents such as manganese dioxide (MnO₂), which is effective for converting 2,4-disubstituted thiazolines into their thiazole counterparts. nih.govresearchgate.net
Alkylation reactions can introduce substituents at various positions. For example, deprotonation of the C2 position of a thiazole with a strong base like an organolithium compound allows for the introduction of an electrophile. wikipedia.org While this is described for thiazoles, similar reactivity can be anticipated for the C2 position of the corresponding 3-thiazoline under appropriate conditions.
Cyclization reactions involving the thiazoline ring or its substituents can lead to the formation of fused heterocyclic systems. For instance, (1,3-thiazolidin-2-ylidene)ketones, which are related to thiazolines, can undergo cyclization to form pyrrolo[2,1-b] tandfonline.comCurrent time information in Bangalore, IN.thiazole and tandfonline.comCurrent time information in Bangalore, IN.thiazolo[3,2-a]pyridine derivatives. nuph.edu.ua The synthesis of 1,3-thiazoline derivatives can also be achieved through the base-promoted nucleophilic addition of thiadiazolopyridinium salts to ketones like acetone. clockss.org
Furthermore, functionalization can be achieved by incorporating the thiazoline moiety into larger, more complex structures. For example, 2,4-dimethylthiazole-5-carboxylic acid can be reacted with piperidine to form an amide, which is then cyclized with thiazolidine-2,4-dione to create a complex molecule with multiple heterocyclic rings. evitachem.com This demonstrates how the core thiazole/thiazoline structure can serve as a building block for more elaborate compounds. evitachem.com
Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,4 Dimethyl 3 Thiazoline Systems
Core Reaction Types and Transformations
The reactivity of the 2,4-Dimethyl-3-thiazoline core is centered around the C=N double bond and the influence of the adjacent sulfur atom. This structure allows for a variety of transformations, primarily involving nucleophilic additions to the C-2 carbon, cycloaddition reactions across the imine bond, and subsequent rearrangements of the resulting adducts.
Nucleophilic Substitution Reactions Involving the Thiazoline (B8809763) Moiety
The 3-thiazoline ring system is characterized by an endocyclic C=N bond, which makes the C-2 position electrophilic and susceptible to nucleophilic attack. This reactivity is analogous to that observed in other imines and related heterocyclic systems like thiazoles, where the C-2 position is the most reactive towards nucleophiles. ias.ac.inactachemscand.org The mechanism typically involves the direct attack of a nucleophile on the C-2 carbon, leading to a tetrahedral intermediate.
Cycloaddition Reactions and Their Mechanisms in Thiazoline Chemistry
The imine functionality within the 3-thiazoline ring is a prime site for cycloaddition reactions, particularly [3+2] cycloadditions. In these reactions, the thiazoline can act as a dipolarophile, reacting with a 1,3-dipole. A common mechanism involves the reaction of an in-situ generated azomethine ylide with the C=N bond of the thiazoline ring. mdpi.com This process is highly valuable for the stereoselective synthesis of complex heterocyclic systems, such as spirooxindoles grafted with an imidazo[2,1-b]thiazole (B1210989) scaffold. mdpi.com
The reaction proceeds through a concerted or stepwise pathway, leading to a five-membered ring fused to the original thiazoline structure. The regioselectivity and stereoselectivity of these reactions are influenced by the substituents on both the dipole and the dipolarophile. Thiazolium salts, derived from thiazoles, have also been shown to undergo efficient asymmetric [3+2] cycloaddition reactions with various electron-deficient partners, yielding enantioenriched hydropyrrolo-thiazoles. rsc.org This highlights the versatility of the thiazole (B1198619)/thiazoline core in constructing complex molecules. rsc.orgrsc.org
| Reaction Type | Reactants | Key Mechanistic Feature | Product Class | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Thiazoline (as dipolarophile) + Azomethine Ylide | Generation of a transient 1,3-dipole which reacts with the C=N bond. | Spiro-heterocycles | mdpi.com |
| Asymmetric [3+2] Cycloaddition | Thiazolium Salt + α,β-Unsaturated Ester | Chiral metal complex catalysis directs enantioselectivity. | Hydropyrrolo-thiazoles | rsc.org |
| [4+2] Cycloaddition (Diels-Alder) | Thiazolo-fused 2-Pyridone + Aryne | The 2-pyridone ring acts as a diene. | Bridged Isoquinolones | nih.gov |
Mechanistic Investigations of Rearrangement Processes in Thiazoline-Derived Adducts
Adducts formed from reactions involving the thiazoline ring can undergo subsequent rearrangements to yield more stable products. These rearrangements are often driven by ring strain, steric interactions, or the formation of more stable functional groups. For instance, adducts derived from the reaction of 2-amino-2-thiazolines with isocyanates are generally stable, but can rearrange under specific conditions, such as when the exocyclic nitrogen is unsubstituted. nih.govacs.org
A notable example is the rearrangement of thiazolines formed during Edman degradation. This process involves the nucleophilic attack of water on the thioester functionality within the thiazoline ring, leading to ring-opening and the formation of a tetrahedral intermediate. pearson.com This intermediate then collapses and rearranges to form a stable phenylthiohydantoin (PTH) amino acid derivative. pearson.com Such rearrangements often proceed through stepwise mechanisms involving charged intermediates. nih.gov Cascade reactions involving cycloaddition followed by rearrangement have also been developed, allowing for the synthesis of complex structures like pyrrolo- rsc.orgfigshare.comthiazine derivatives from thiazolium salts. rsc.org
Impact of Substituent Effects on Reactivity and Selectivity
The nature and position of substituents on the thiazoline ring profoundly influence its reactivity and the selectivity of its transformations. Both electronic and steric factors play crucial roles.
Analysis of Electronic and Steric Influences of Methyl Groups and Other Peripheral Substituents
In this compound, the two methyl groups exert distinct electronic and steric effects.
Steric Effects : Both methyl groups introduce steric hindrance. The C-2 methyl group can sterically shield the C-2 carbon from attack by bulky nucleophiles. Similarly, the C-4 methyl group can influence the facial selectivity of cycloaddition reactions by directing the incoming reactant to the less hindered face of the molecule. Studies on substituted thiazoles have demonstrated that steric characteristics, influenced by the bulkiness of substituents, can significantly alter the binding of molecules to biological targets, highlighting the importance of steric factors. nih.gov The interplay between steric and electronic effects is also evident in the self-association of thiazoline-2-thiones, where both factors affect the equilibrium constant. rsc.org Research on 2,4-dimethylthiazole (B1360104) (the aromatic analogue) showed it was unreactive toward certain substitution reactions, which could be attributed to the combined electronic and steric effects of the methyl groups. ias.ac.in
| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |
|---|---|---|---|---|
| Methyl | C-2 | Electron-donating (+I), reduces electrophilicity of C-2. | Hinders nucleophilic attack at C-2. | Decreases rate of nucleophilic addition. |
| Methyl | C-4 | Weak electron-donating (+I) to the ring backbone. | Influences stereoselectivity of reactions at the C=N bond. | Directs incoming reagents to the less hindered face. |
Mechanistic Hypotheses for Complex Chemical Conversions
Complex transformations involving this compound likely proceed via multi-step reaction cascades. For example, a hypothetical conversion could be initiated by a Lewis acid-catalyzed nucleophilic addition to the C-2 position.
Hypothetical Reaction Cascade:
Activation and Nucleophilic Attack : A Lewis acid coordinates to the nitrogen atom, increasing the electrophilicity of the C-2 carbon. A nucleophile (e.g., an enolate) then attacks the C-2 position, breaking the C=N π-bond and forming a C-C bond. The C-2 methyl group would sterically influence this attack.
Intermediate Formation : This addition results in a substituted thiazolidine (B150603) intermediate, with the Lewis acid still coordinated to the nitrogen.
Ring-Opening/Rearrangement : Driven by strain or electronic factors, the C-S bond could cleave, generating a sulfonium (B1226848) ion intermediate. This type of intermediate is plausible in thiazolidine chemistry.
Recyclization : The intermediate could then undergo an intramolecular cyclization. For example, the sulfur nucleophile could attack another electrophilic site within the molecule, potentially introduced by the initial nucleophile, to form a new, more complex heterocyclic system.
This proposed mechanism combines the core reactivity principles of the thiazoline moiety—nucleophilic addition at C-2 and the potential for ring-chain tautomerism or rearrangement—and accounts for the influence of the methyl substituents on the reaction pathway.
Proposed Mechanisms for Ring Contraction and Fusion Reactions of this compound Systems
The reactivity of the this compound ring system, particularly concerning ring contraction and fusion reactions, is a subject of significant academic interest due to the prevalence of the thiazoline core in various natural products and pharmacologically active compounds. While specific research focusing exclusively on this compound is limited, plausible mechanisms for its transformation can be proposed based on the well-established chemistry of related sulfur-nitrogen heterocycles. These proposed pathways offer a theoretical framework for understanding the potential reactivity of this specific thiazoline derivative.
Ring Contraction Reactions
Ring contraction of heterocyclic systems often proceeds through the formation of a highly strained intermediate, which then rearranges to a more stable, smaller ring structure. For this compound, a plausible mechanism for ring contraction could be initiated by photochemical or thermal activation.
Photochemical Rearrangement:
One potential pathway for ring contraction is a photochemical rearrangement, analogous to transformations observed in other sulfur-containing heterocycles. Irradiation of this compound could lead to the formation of a transient bicyclic intermediate, which subsequently collapses to a smaller ring. A proposed mechanism is outlined below:
Excitation: Upon absorption of UV light, the this compound molecule is promoted to an excited state.
Intramolecular Cyclization: In the excited state, an intramolecular [2+2] cycloaddition could occur between the C=N double bond and the C4-S bond, forming a highly strained tricyclic episulfonium ion intermediate.
Ring Opening and Rearrangement: This intermediate could then undergo cleavage of the C-S bonds and rearrangement, extruding a sulfur atom or a small sulfur-containing fragment, to yield a substituted pyrroline (B1223166) or azetidine (B1206935) derivative.
A hypothetical reaction scheme illustrating this proposed photochemical ring contraction is presented below:
| Reactant | Conditions | Proposed Intermediate | Product | Hypothetical Yield (%) |
| This compound | hν (UV light), Inert Solvent | Tricyclic Episulfonium Ion | 1,3-Dimethyl-2-pyrroline | 45 |
| This compound | hν (UV light), Sensitizer | Triplet State Intermediate | 2,4-Dimethylazetidine | 30 |
This data is illustrative and based on plausible chemical transformations rather than documented experimental results for this compound.
Ring Fusion Reactions
Ring fusion reactions of this compound would likely involve its reaction with a bifunctional reagent, leading to the construction of a new ring fused to the original thiazoline core. Cycloaddition reactions are a common strategy for achieving such transformations.
[4+2] Cycloaddition (Diels-Alder Type Reaction):
The endocyclic C=N bond in this compound can potentially act as a dienophile in a Diels-Alder or aza-Diels-Alder reaction. Reaction with a suitable diene could lead to the formation of a fused bicyclic system.
A proposed mechanism involves the following steps:
Activation: The reaction may be promoted by Lewis acid catalysis to enhance the dienophilic character of the C=N bond.
Concerted Cycloaddition: A concerted [4+2] cycloaddition reaction between this compound and a diene (e.g., 2,3-dimethyl-1,3-butadiene) would lead to the formation of a fused tetrahydropyridine (B1245486) ring.
The regioselectivity and stereoselectivity of such a reaction would be governed by the electronic and steric properties of both the thiazoline and the diene.
Tandem Cyclization Reactions:
Another plausible route to fused systems involves a tandem reaction sequence. For instance, functionalization of the methyl group at the C2 position could be followed by an intramolecular cyclization.
Deprotonation and Alkylation: Treatment of this compound with a strong base (e.g., LDA) would generate a carbanion at the C2-methyl group. This nucleophile could then react with an electrophile containing a second reactive site (e.g., a halo-ester).
Intramolecular Cyclization: Subsequent intramolecular condensation or cyclization would lead to the formation of a fused ring system, such as a thiazolopyridine derivative.
Below is a table summarizing hypothetical ring fusion reactions of this compound with various reagents.
| Reactant 1 | Reactant 2 | Conditions | Product | Hypothetical Yield (%) |
| This compound | 2,3-Dimethyl-1,3-butadiene | Lewis Acid, Heat | Tetramethyl-tetrahydrothiazolo[3,2-a]pyridine | 60 |
| This compound | Dimethyl acetylenedicarboxylate | Heat | Dimethyl 2,4-dimethyl-2,3-dihydrothiazolo[3,2-a]pyridine-6,7-dicarboxylate | 55 |
| This compound | 1. LDA2. Ethyl 4-bromobutanoate | THF, -78 °C to rt | Fused thiazolopiperidinone derivative | 50 |
This data is illustrative and based on plausible chemical transformations rather than documented experimental results for this compound.
Advanced Spectroscopic Characterization Techniques in 2,4 Dimethyl 3 Thiazoline Research
Vibrational Spectroscopy for Structural Confirmation
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For 2,4-dimethyl-3-thiazoline, characteristic absorption bands would be expected for C-H, C=N, and C-S bonds.
Key expected vibrational modes for this compound would include:
C-H stretching: Vibrations from the methyl groups and the CH/CH2 groups on the thiazoline (B8809763) ring, typically appearing in the 2850-3000 cm⁻¹ region.
C=N stretching: A crucial band for the imine functional group within the 3-thiazoline ring, generally expected in the 1640-1690 cm⁻¹ region.
C-N stretching: Associated with the amine linkage in the ring, usually found in the 1250-1350 cm⁻¹ range.
C-S stretching: Vibrations involving the sulfur heteroatom, which are typically weaker and appear in the 600-800 cm⁻¹ region.
FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and skeletal vibrations of heterocyclic rings.
For this compound, FT-Raman would be valuable for confirming the structure of the carbon-sulfur backbone. Expected prominent signals would include:
C-S and S-C-N ring vibrations: The thiazoline ring's skeletal vibrations would produce characteristic signals.
Symmetric C-H bending: Vibrations from the methyl groups.
C=N stretching: The imine stretch is also Raman active and would corroborate FT-IR findings.
As with FT-IR, specific, published FT-Raman spectral data for this compound is scarce, precluding the generation of a detailed data table of experimental vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by mapping the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, distinct signals would be expected for the protons of the two methyl groups and the protons on the thiazoline ring. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) would allow for unambiguous assignment.
However, a review of available scientific literature indicates a lack of published, experimentally-derived ¹H NMR spectra and corresponding data tables specifically for this compound.
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing researchers to count the number of non-equivalent carbons and identify their chemical environment (e.g., alkyl, vinylic, attached to a heteroatom).
For this compound (C₅H₉NS), five distinct signals would be expected in the ¹³C NMR spectrum, corresponding to:
The carbon of the methyl group at the C2 position.
The carbon of the methyl group at the C4 position.
The C2 carbon of the thiazoline ring (part of the C=N bond).
The C4 carbon of the thiazoline ring.
The C5 carbon of the thiazoline ring.
The chemical shifts for these carbons are influenced by their hybridization and proximity to the nitrogen and sulfur atoms. openstax.org Despite the utility of this technique, specific experimental ¹³C NMR data for this compound, including chemical shifts, are not available in the surveyed literature.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. The molecular weight of this compound (C₅H₉NS) is 115.197 g/mol . nist.gov
While direct mass spectrometry data for this compound is not detailed in the available literature, extensive analysis has been performed on the closely related structural analog, 5-ethyl-2,4-dimethyl-3-thiazoline . researchgate.net The fragmentation pattern of the core this compound ring structure is expected to be highly similar.
The primary fragmentation pathway for these thiazolines involves the cleavage of the C-S and C-N bonds in the ring. researchgate.net Based on the analysis of its ethyl-substituted analog, the molecular ion of this compound ([M]⁺˙ at m/z 115) would likely undergo fragmentation through several key pathways. A significant fragmentation is the cleavage across the C4-C5 and C2-N3 bonds, leading to characteristic fragment ions.
The table below outlines the expected major fragment ions for this compound, extrapolated from the known fragmentation of its 5-ethyl analog. researchgate.net
| m/z | Proposed Fragment Ion Structure | Formation Pathway |
|---|---|---|
| 115 | [C₅H₉NS]⁺˙ | Molecular Ion (M⁺˙) |
| 100 | [C₄H₆NS]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 73 | [C₃H₇N]⁺˙ | Ring cleavage with loss of •CHS radical. |
| 69 | [C₄H₅N]⁺˙ | Ring fragmentation involving loss of H₂S. |
| 42 | [C₂H₄N]⁺ | Cleavage yielding the acetaldimine cation. |
Gas Chromatography-Mass Spectrometry (GC-MS) in Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile organic compounds (VOCs) such as this compound. nih.gov This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wiley.com In a typical GC-MS analysis, a sample containing volatile constituents is injected into the gas chromatograph, where it is vaporized. The components are then separated as they travel through a capillary column, based on their boiling points and affinity for the column's stationary phase.
Following separation, the individual compounds elute from the column and enter the mass spectrometer. nih.gov Here, they are ionized, most commonly by electron impact (EI), which fragments the molecules into a unique and reproducible pattern of ions. nih.govnih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a "molecular fingerprint." By comparing this spectrum to libraries of known compounds, and by analyzing the retention time from the GC, researchers can definitively identify the compound. The technique is widely applied in the analysis of flavor and fragrance compounds, including various thiazoles and thiazolines found in food products. nih.gov
Below is a table representing typical parameters for a GC-MS analysis of volatile compounds.
| Parameter | Typical Setting | Purpose |
| Injector Temperature | 200 - 250 °C | Ensures rapid vaporization of the sample. |
| Carrier Gas | Helium (He) | An inert gas to carry the sample through the column. wiley.commdpi.com |
| Flow Rate | 1.0 mL/min | Controls the speed at which the sample moves through the column. mdpi.com |
| Column Type | Capillary Column (e.g., DB-5ms) | Provides high-resolution separation of volatile compounds. |
| Oven Program | Initial temp (e.g., 70°C), ramped to a final temp (e.g., 250°C) | Creates a temperature gradient to elute compounds with different boiling points. mdpi.com |
| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. mdpi.com |
| Mass Scan Range | m/z 40 - 650 | Detects a wide range of possible fragment masses. mdpi.com |
High-Resolution Mass Spectrometry for Precise Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal identification of compounds by providing a highly accurate measurement of their mass. nih.gov Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass of an ion to four or more decimal places. nih.govnih.gov This precision allows for the calculation of a unique elemental formula.
The power of HRMS lies in its ability to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov For example, this compound (C₆H₁₁NS) has a specific theoretical exact mass. Other combinations of atoms could result in a similar nominal mass, creating ambiguity in low-resolution analysis. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, possess high resolving power, enabling them to separate signals from ions with very small mass differences. nih.govrsc.org This capability is essential for confirming the identity of a known compound or for elucidating the structure of a newly discovered one, as the measured accurate mass can be used to filter database search results down to a single, correct elemental formula. thermofisher.com
The table below illustrates how HRMS can differentiate this compound from other hypothetical compounds with the same nominal mass.
| Compound Name | Elemental Formula | Nominal Mass (Da) | Theoretical Exact Mass (Da) |
| This compound | C₆H₁₁NS | 129 | 129.0612 |
| Hypothetical Compound A | C₇H₁₃NO | 129 | 127.0997 |
| Hypothetical Compound B | C₈H₁₅N | 129 | 125.1204 |
| Hypothetical Compound C | C₅H₉N₃O | 129 | 127.0746 |
X-ray Diffraction Studies for Crystalline Structure Determination
X-ray Diffraction (XRD) is an analytical technique used to determine the atomic and molecular structure of a crystal. When a beam of X-rays strikes a crystalline material, the atoms in the crystal lattice scatter the X-rays in a predictable pattern. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, revealing the precise arrangement of atoms.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Molecular Geometry
Single Crystal X-ray Diffraction (SCXRD) is considered the most definitive method for determining the three-dimensional structure of a molecule. nih.govspringernature.com The technique requires a high-quality single crystal of the compound, which is mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a detailed model of the molecular structure, including precise bond lengths, bond angles, and torsional angles. researchgate.netnih.gov
For chiral molecules like potential derivatives of this compound, SCXRD is uniquely capable of determining the absolute configuration—the exact spatial arrangement of atoms in a stereoisomer. nih.govresearchgate.net This is achieved by analyzing the anomalous dispersion effects of the X-rays, which cause slight differences in the intensities of specific pairs of reflections (Bijvoet pairs). nih.gov The Flack parameter is a value calculated from this data that indicates whether the correct enantiomer has been modeled. researchgate.netnih.gov This makes SCXRD an indispensable tool in stereochemistry and pharmaceutical development, where the biological activity of a molecule can be dependent on its absolute configuration. nih.gov
The following table provides an example of the crystallographic data that would be obtained from an SCXRD experiment on a thiazoline derivative.
| Parameter | Example Value | Description |
| Chemical Formula | C₆H₁₁NS | The elemental composition of the molecule. |
| Crystal System | Monoclinic | The geometric category of the crystal lattice. nih.govmdpi.com |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. researchgate.net |
| a, b, c (Å) | a=8.7, b=11.6, c=11.0 | The dimensions of the unit cell. researchgate.net |
| α, β, γ (°) | α=90, β=97.9, γ=90 | The angles between the unit cell axes. researchgate.net |
| Volume (ų) | 1116.0 | The volume of a single unit cell. researchgate.net |
| Z | 4 | The number of molecules per unit cell. researchgate.netnih.gov |
| Calculated Density (g/cm³) | 1.460 | The theoretical density of the crystal. researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule. libretexts.org This absorption corresponds to the excitation of electrons from lower-energy molecular orbitals to higher-energy molecular orbitals. libretexts.org The specific wavelengths of light absorbed are characteristic of the types of chemical bonds and functional groups, known as chromophores, present in the molecule. libretexts.org
The structure of this compound contains a carbon-nitrogen double bond (C=N) as well as non-bonding lone pair electrons on the nitrogen and sulfur atoms. These features are expected to give rise to specific electronic transitions when the molecule interacts with UV radiation. The primary transitions anticipated are:
π → π* (pi to pi-star) transition: This involves the excitation of an electron from a π bonding orbital (part of the C=N double bond) to a π* anti-bonding orbital. slideshare.net
n → π* (n to pi-star) transition: This involves the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on nitrogen or sulfur, to the π* anti-bonding orbital of the C=N double bond. slideshare.netyoutube.com
Each type of transition occurs at a characteristic energy and wavelength. By analyzing the absorption spectrum, specifically the wavelength of maximum absorbance (λmax), researchers can gain insight into the electronic structure of the molecule.
This table summarizes the potential electronic transitions for this compound.
| Transition Type | Orbitals Involved | Typical Wavelength Region | Description |
| π → π | π (bonding) → π (anti-bonding) | < 200-300 nm (Near UV) | An electron from the C=N double bond is excited to an anti-bonding orbital. slideshare.net |
| n → π | n (non-bonding) → π (anti-bonding) | 250-400 nm (Near UV) | An electron from a lone pair on N or S is excited to the anti-bonding orbital of the C=N double bond. slideshare.netyoutube.com |
| n → σ | n (non-bonding) → σ (anti-bonding) | < 200 nm (Far UV) | An electron from a lone pair is excited to a sigma anti-bonding orbital. |
| σ → σ | σ (bonding) → σ (anti-bonding) | < 200 nm (Far UV) | An electron from a single bond (e.g., C-C, C-H) is excited to a sigma anti-bonding orbital. slideshare.net |
Conclusion and Future Research Directions
Summary of the Current Research Landscape and Key Achievements for 2,4-Dimethyl-3-thiazoline
However, dedicated research into the synthetic chemistry, reactivity, and potential applications of this compound beyond flavor science is notably limited. While physical and chemical properties are documented in various databases, there is a scarcity of in-depth studies exploring its potential as a building block in organic synthesis or its biological activity. The primary achievement remains its identification and characterization as a component of natural and processed food aromas. Over 30 distinct thiazoline (B8809763) structures have been identified in food and natural sources, with significant examples found in cooked meat and exotic fruits. rsc.org
Identification of Emerging Trends and Unexplored Areas in Thiazoline Chemistry
In contrast to the narrow research scope for this compound, the broader field of thiazoline chemistry is dynamic and expanding. Thiazoline-based compounds are increasingly recognized for their significant potential in medicinal chemistry and materials science. nih.gov
Emerging Trends:
Medicinal Chemistry and Drug Discovery: The thiazoline ring is a key structural scaffold in numerous natural products that exhibit potent biological activities, including anti-cancer, antibiotic, anti-HIV, and neurological effects. rsc.orgnih.gov Consequently, a major trend is the design and synthesis of novel thiazole (B1198619) and thiazoline derivatives as potential therapeutic agents. nih.govmdpi.com Researchers are actively exploring these compounds for their ability to combat antibiotic resistance and for their potential as anticonvulsant and anti-inflammatory drugs. nih.govnih.gov
Asymmetric Catalysis: Chiral thiazoline derivatives are gaining attention as highly effective ligands in transition-metal-catalyzed asymmetric synthesis. rsc.org Their unique electronic and steric properties allow for high levels of enantioselectivity in a variety of chemical transformations.
Biocompatible and Green Synthesis: A significant trend is the development of environmentally benign methods for synthesizing thiazole and thiazoline derivatives. ingentaconnect.com This includes biocompatible approaches for creating macrocyclic peptides containing thiazoline rings, which are valued for their enhanced stability and bioactivity. nih.gov
Versatile Synthetic Intermediates: Thiazolines are recognized as versatile building blocks in organic synthesis. researchgate.net They can be converted into a range of other functional groups and heterocyclic systems, making them valuable precursors for complex molecule synthesis.
Unexplored Areas:
Organocatalysis: While their use as ligands in metal catalysis is growing, the potential of thiazoline derivatives as organocatalysts themselves remains a relatively unexplored area.
Materials Science: The incorporation of the thiazoline moiety into polymers and functional materials is an area with significant room for investigation. Their unique heterocyclic structure could impart novel electronic, optical, or self-healing properties to materials.
Computational Chemistry: There is an opportunity for more extensive use of computational modeling to predict the properties, reactivity, and biological activity of novel thiazoline derivatives, which could accelerate the discovery and design of new functional molecules. nih.gov
Interactive Table: Key Trends in Thiazoline Chemistry
| Research Area | Description | Key Applications |
| Medicinal Chemistry | Synthesis of thiazoline derivatives as scaffolds for new drugs. | Anticancer, Antibiotic, Anti-HIV, Anti-inflammatory agents. rsc.orgnih.govnih.gov |
| Asymmetric Catalysis | Use of chiral thiazolines as ligands for transition metals to control stereochemistry. | Enantioselective synthesis of pharmaceuticals and fine chemicals. rsc.org |
| Green Synthesis | Development of eco-friendly and biocompatible synthetic routes. | Sustainable production of macrocyclic peptides and other bioactive molecules. ingentaconnect.comnih.gov |
| Synthetic Building Blocks | Application as versatile intermediates for creating complex organic molecules. | Synthesis of other heterocycles, β-amino thiols, and thiazoles. researchgate.net |
Prospective Research Avenues and Potential for Innovation in this compound Research
The rich and expanding chemistry of the thiazoline family provides a clear roadmap for future research on the currently understudied this compound. Moving beyond its identity as a flavor compound, future work could unlock significant potential.
Prospective Research Avenues:
Advanced Synthesis and Derivatization: A foundational research avenue is the development of novel and efficient synthetic pathways to this compound. Following this, a library of derivatives could be created by modifying the substituents at the 2 and 4 positions. This would provide a range of novel compounds for further investigation.
Biological and Pharmacological Screening: Drawing from the well-established biological importance of the thiazoline scaffold, a systematic screening of this compound and its newly synthesized derivatives is a high-priority research direction. rsc.orgnih.gov This should include assays for antimicrobial, antifungal, anticancer, and anti-inflammatory activities to determine if this specific molecule shares the therapeutic potential of its chemical relatives. mdpi.comacs.org
Catalytic Applications: An innovative direction would be the synthesis of chiral analogues of this compound and the evaluation of their performance as ligands in asymmetric catalysis. Success in this area would create a new class of readily accessible and potentially highly effective catalytic tools.
Computational Modeling: In silico studies, such as molecular docking, can be employed to predict the potential biological targets for this compound and its derivatives. nih.gov This computational approach can help prioritize synthetic targets and guide biological screening efforts, making the research process more efficient.
Interactive Table: Future Research Directions for this compound
| Research Avenue | Objective | Potential Innovation |
| Synthesis & Derivatization | Develop efficient synthetic routes and create a library of novel analogues. | New chemical entities with unique properties. |
| Biological Screening | Evaluate the compound and its derivatives for therapeutic potential. | Discovery of new leads for drug development (e.g., antibiotics, anticancer agents). mdpi.com |
| Asymmetric Catalysis | Create chiral versions to serve as ligands in catalytic reactions. | Novel, effective catalysts for stereoselective organic synthesis. |
| Computational Studies | Use molecular docking and modeling to predict bioactivity and guide synthesis. | Rational design of targeted, highly active molecules. nih.gov |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying 2,4-Dimethyl-3-thiazoline in complex food matrices?
- Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity in identifying volatile thiazolines. For example, mass spectral data (e.g., m/z 143, 102, 69) and linear retention indices (LRIs) on polar/non-polar columns are critical for distinguishing isomers. Cross-referencing with databases like NIST or specialized food flavor libraries improves accuracy .
- Experimental Design : Include internal standards (e.g., deuterated analogs) to account for matrix effects. Optimize extraction methods (e.g., SPME or solvent-assisted flavor evaporation) to minimize thermal degradation during analysis .
Q. How does the presence of this compound in thermally processed foods inform its role in flavor chemistry?
- Key Findings : this compound is identified in boiled beef and fried chicken, suggesting formation via Maillard reactions or lipid oxidation. Its low odor threshold contributes to meaty, roasted flavors .
- Data Interpretation : Compare concentration profiles across cooking methods (e.g., boiling vs. frying) to elucidate reaction pathways. Pair with sensory analysis to correlate chemical presence with perceived flavor intensity .
Advanced Research Questions
Q. What are the challenges in assessing the genotoxicity and metabolic fate of this compound for regulatory approval?
- Toxicological Gaps : The European Food Safety Authority (EFSA) highlighted insufficient genotoxicity data for 3-thiazolines, including this compound, in FGE.21Rev5. In vitro assays (Ames test, micronucleus) are recommended, but structural analogs like 4,5-dimethyl-2-isobutyl-3-thiazoline may be used cautiously as proxies .
- Metabolic Studies : Use radiolabeled compounds in rodent models to track metabolites. Consider cytochrome P450-mediated oxidation pathways, given similarities to other heterocyclic amines .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Synthetic Strategies : Adapt methods from related thiazolines, such as condensation of β-mercaptoamines with α-diketones. For example, refluxing 2-amino-4-phenylthiazole with aldehydes in ethanol/acetic acid yields Schiff base derivatives, which can guide thiazoline synthesis .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) to isolate isomers. Monitor reaction progress via TLC or HPLC .
Q. What regulatory hurdles exist for using this compound as a flavoring agent, and how can they be addressed?
- EFSA Requirements : The substance was classified under Subgroup B-II (Thiazolines) in FGE.76Rev2, requiring toxicity data for "read-across" evaluations. Submit data on Ames test, subchronic toxicity, and bioaccumulation potential.
- Data Extrapolation : Use representative substances (e.g., 4,5-dimethyl-2-isobutyl-3-thiazoline) to fill gaps, but justify structural similarity and metabolic equivalence .
Q. How do structural modifications of this compound impact its biological activity in pharmaceutical research?
- Structure-Activity Relationships (SAR) : Introduce substituents at the 2- and 4-positions to modulate lipophilicity and electron density. For example, adding methoxy groups (as in 3,4-dimethoxybenzylidene derivatives) enhances antimicrobial activity in thiazole analogs .
- In Silico Tools : Perform molecular docking studies with target proteins (e.g., bacterial enzymes) to predict binding affinities. Validate with in vitro assays against Gram-positive/negative pathogens .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the safety of this compound in food applications?
- Key Issue : Discrepancies arise from variations in exposure estimates and model systems. For instance, EFSA’s 2023 evaluation flagged insufficient exposure data, while industry studies (EFFA, 2018) assumed low dietary intake based on natural occurrence .
- Resolution : Conduct probabilistic exposure assessments using updated food consumption databases. Compare results across regions (e.g., EU vs. US) to identify risk thresholds .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
